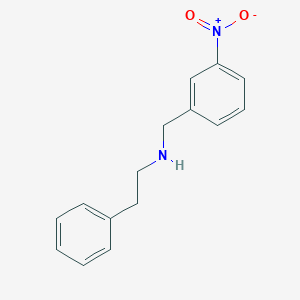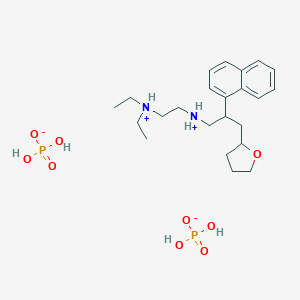
2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields. In
Wirkmechanismus
The mechanism of action of 2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate involves its ability to bind to calcium ions. When calcium ions are present, the compound undergoes a conformational change that results in an increase in fluorescence. This fluorescence can then be used to detect the presence of calcium ions in cells.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate are primarily related to its ability to detect calcium ions. This compound has been shown to be a highly sensitive and specific probe for calcium ions, making it a valuable tool for researchers studying the role of calcium in cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate in lab experiments is its high sensitivity and specificity for calcium ions. This compound has been shown to be a reliable and effective tool for detecting calcium ions in cells. However, one limitation of using this compound is that it requires the use of specialized equipment, such as a fluorescence microscope, to detect its fluorescence.
Zukünftige Richtungen
There are many potential future directions for research involving 2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate. One area of interest is the development of new fluorescent probes for detecting other ions or molecules in cells. Additionally, researchers may explore the use of this compound in new applications, such as the development of new therapies for diseases related to calcium dysregulation. Finally, future research may focus on improving the sensitivity and specificity of this compound for detecting calcium ions in cells.
Synthesemethoden
The synthesis method for 2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate involves several steps. The first step is the reaction of 2-furanpropylamine with diethylaminoethyl chloride to form the intermediate compound 2-furanpropyl-N,N-diethylaminoethylamine. This compound is then reacted with 1-naphthylisocyanate to form the final product, 2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate.
Wissenschaftliche Forschungsanwendungen
2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate has been used in a variety of scientific research applications. One of its primary uses is as a fluorescent probe for the detection of calcium ions in cells. This compound has also been used as a tool for studying the role of calcium in the regulation of cellular processes such as exocytosis and neurotransmitter release. Additionally, 2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate has been used in studies of the effects of calcium on protein-protein interactions and the regulation of ion channels.
Eigenschaften
CAS-Nummer |
10347-74-7 |
|---|---|
Produktname |
2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate |
Molekularformel |
C23H40N2O9P2 |
Molekulargewicht |
550.5 g/mol |
IUPAC-Name |
diethyl-[2-[[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]azaniumyl]ethyl]azanium;dihydrogen phosphate |
InChI |
InChI=1S/C23H34N2O.2H3O4P/c1-3-25(4-2)15-14-24-18-20(17-21-11-8-16-26-21)23-13-7-10-19-9-5-6-12-22(19)23;2*1-5(2,3)4/h5-7,9-10,12-13,20-21,24H,3-4,8,11,14-18H2,1-2H3;2*(H3,1,2,3,4) |
InChI-Schlüssel |
RGYLNDGKFQMSTO-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CC[NH2+]CC(CC1CCCO1)C2=CC=CC3=CC=CC=C32.OP(=O)(O)[O-].OP(=O)(O)[O-] |
Kanonische SMILES |
CC[NH+](CC)CC[NH2+]CC(CC1CCCO1)C2=CC=CC3=CC=CC=C32.OP(=O)(O)[O-].OP(=O)(O)[O-] |
Synonyme |
diethyl-[2-[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]ammonioethyl]azani um, dihydroxy-oxido-oxo-phosphorane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




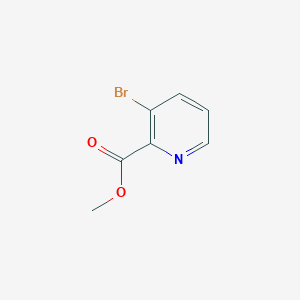
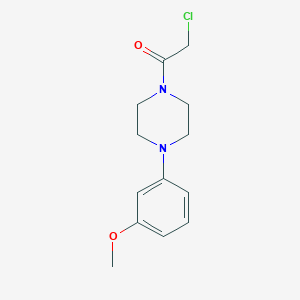
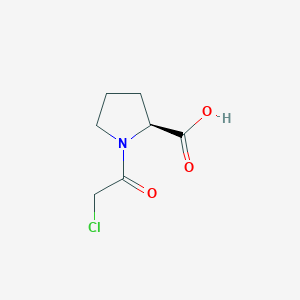
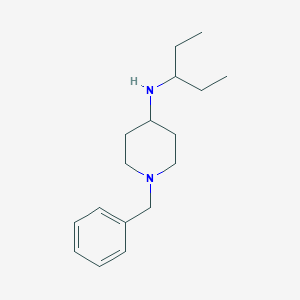

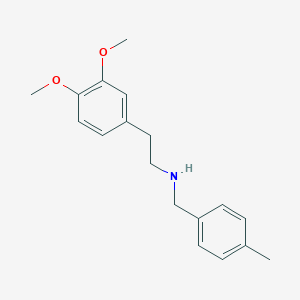

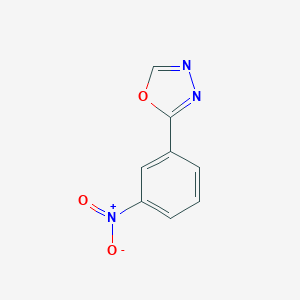
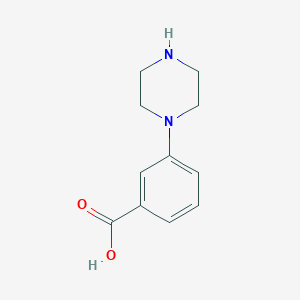
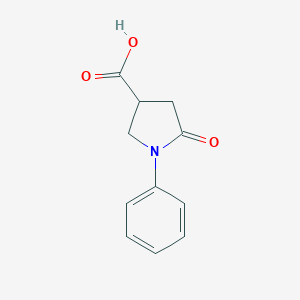
![1-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B79548.png)
![5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79549.png)
